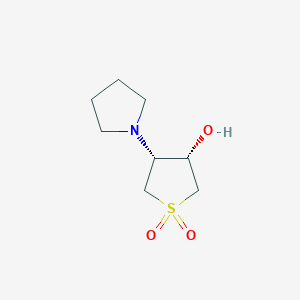
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a β-diketone . It is a beige crystal or crystalline powder . It is also known as 4,4,4-Trifluoro-3-oxo-2’'-butyronaphthone and is a useful fluorescent compound .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione involves Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Molecular Structure Analysis
The linear formula of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is C10H7COCH2COCF3 . The molecular weight is 266.22 .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been used in the preparation of ternary lanthanide (Ln) complexes . It partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a powder with a melting point of 70-72 °C . It has a CAS Number of 893-33-4 .Applications De Recherche Scientifique
1. Application in Luminescence Studies
- Summary of the Application: This compound is used in the synthesis of mononuclear Ho3+ complexes. These complexes have been characterized by elemental microanalysis and infrared spectroscopy as well as single-crystal X-ray diffraction .
- Methods of Application: The compound is used to derive the β-diketonate anions: 4,4,4-trifluoro-1-phenyl-1,3-butanedioneate (btfa −) and 4,4,4-trifuoro-1- (naphthalen-2-yl)-1,3-butanedionate (ntfa −). These anions are then used to synthesize a new series of mononuclear Ho3+ complexes .
- Results or Outcomes: The luminescence-emission properties of the pyridyl adducts display a strong characteristic band in the visible region at 661 nm and a series of bands in the NIR region .
2. Application in Magnetic Studies
- Summary of the Application: This compound is used in the synthesis of Pr(III) mononuclear complexes. These complexes display coordination numbers 8 for 1, 3 and 4, and 10 for 2 .
- Methods of Application: The compound is used to derive the 4,4,4-trifuoro-1- (naphthalen-2-yl)butane-1,3-dionato(1-) anion, which is then used to synthesize a new series of Pr(III) mononuclear complexes .
- Results or Outcomes: The solid-state luminescence studies showed that the ancillary chelating bipyridyl ligands in the 2–4 complexes greatly enhance the luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Pr3+ ion .
Safety And Hazards
Orientations Futures
The future directions of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione research could involve further investigation into its cytotoxic activity against human cultured tumor and normal cells . Additionally, its potential use in the synthesis of new compounds and in mixed-ligand chelate extraction of trivalent lanthanides could be explored .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMAGRFYJIJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997761 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione | |
CAS RN |
7639-68-1 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

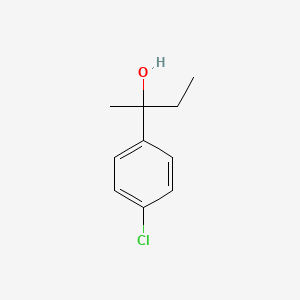
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
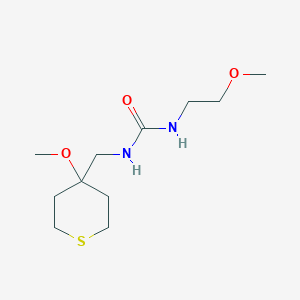
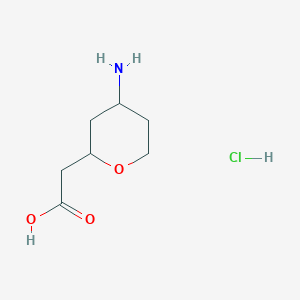
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
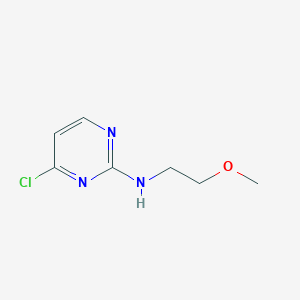
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
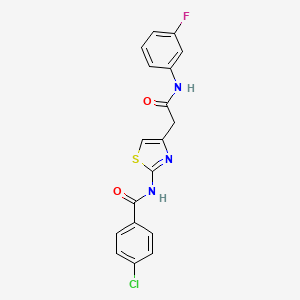
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
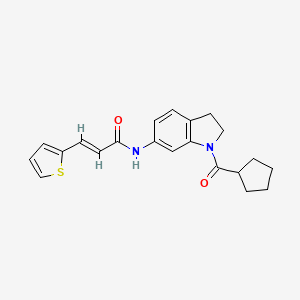
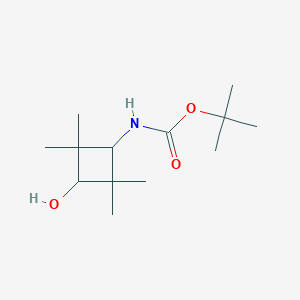
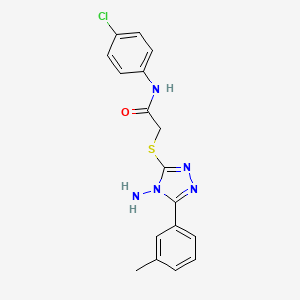
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
